(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene
Overview
Description
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene is an organic compound characterized by the presence of two nitrophenyl groups attached to a butadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene typically involves the reaction of 2-nitrobenzaldehyde with a suitable diene precursor under specific conditions. One common method is the Knoevenagel condensation, where 2-nitrobenzaldehyde reacts with 1,3-butadiene in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl groups participate in reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like halogens (e.g., bromine, chlorine) or nitronium ions (NO2+) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene is used as a building block for the synthesis of more complex organic molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential biological activities. The presence of nitrophenyl groups suggests that it may exhibit antimicrobial or anticancer properties, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of (1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene involves its interaction with molecular targets through its nitrophenyl groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E,3E)-1,4-Bis(4-nitrophenyl)buta-1,3-diene: Similar structure but with nitro groups at different positions.
(1E,3E)-1,4-Bis(2-aminophenyl)buta-1,3-diene: Similar structure but with amino groups instead of nitro groups.
(1E,3E)-1,4-Bis(2-methoxyphenyl)buta-1,3-diene: Similar structure but with methoxy groups instead of nitro groups.
Uniqueness
(1E,3E)-1,4-Bis(2-nitrophenyl)buta-1,3-diene is unique due to the specific positioning of the nitrophenyl groups, which imparts distinct chemical and physical properties. This uniqueness allows for specific applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-nitro-2-[4-(2-nitrophenyl)buta-1,3-dienyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)15-11-5-3-9-13(15)7-1-2-8-14-10-4-6-12-16(14)18(21)22/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBVYURTQVHAAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=CC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402999 | |
Record name | 1-nitro-2-[4-(2-nitrophenyl)buta-1,3-dienyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87259-89-0 | |
Record name | 1-nitro-2-[4-(2-nitrophenyl)buta-1,3-dienyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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